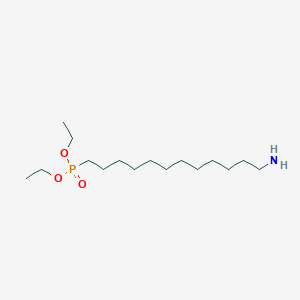
Diethyl 12-aminododecylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 12-aminododecylphosphonate is a chemical compound with the molecular formula C16H36NO3P . It has a molecular weight of 321.44 .
Synthesis Analysis
The synthesis of this compound can be achieved through a multi-step process that involves the reaction between dodecylamine and phosphorus trichloride. The resulting product is then reacted with diethylamine to form this compound.Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 36 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 phosphorus atom .Chemical Reactions Analysis
Phosphonates have garnered considerable attention due to their singular biological properties and synthetic potential . The synthesis of phosphonates classically relies mainly on two different strategies, namely on either the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite .Physical And Chemical Properties Analysis
This compound has a boiling point of 414.3±18.0 °C and a density of 0.964±0.06 g/cm3 . It also has an acidity coefficient (pKa) of 10.67±0.10 .Applications De Recherche Scientifique
Corrosion Inhibition
- Phosphonate-Based Corrosion Inhibitors: α-Aminophosphonates, including variants similar to Diethyl 12-aminododecylphosphonate, have demonstrated effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, useful in industrial pickling processes. These compounds act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors, and their adsorption on metallic surfaces follows the El-Awady adsorption isotherm. The inhibition mechanism has been supported by both experimental methods like SEM and AFM, and theoretical studies using DFT and molecular dynamic simulations (Gupta et al., 2017).
Cancer Research
- Anticancer Properties: Some α-aminophosphonate derivatives have shown potential as anticancer agents. For instance, Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate has exhibited anti-leukemic activity, inducing cell differentiation and apoptosis in acute promyelocytic leukemia cell lines (Mohammadi et al., 2019).
Agricultural Applications
- Agrochemical Research: Novel α-aminophosphonate derivatives containing N-pyridylpyrazole moiety, which are structurally related to this compound, have been synthesized and evaluated for their insecticidal and fungicidal activities. Some compounds exhibited excellent activities towards plant fungi like Physalospora piricola (Wang et al., 2019).
Structural Characterization
- Structural and Synthetic Studies: The structural characterization of α-phosphonates, including derivatives similar to this compound, has been conducted to understand their potential biological activities. These compounds have applications as enzyme inhibitors, antibacterial, antitumor, or antiviral agents (Ouahrouch et al., 2014).
Anticorrosion Properties
- Anticorrosion Properties of Phosphonate Derivatives: Studies have explored the synthesis and anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives. These studies include experimental and theoretical analysis to understand the correlation between structural properties and their effectiveness as corrosion inhibitors (Moumeni et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
12-diethoxyphosphoryldodecan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36NO3P/c1-3-19-21(18,20-4-2)16-14-12-10-8-6-5-7-9-11-13-15-17/h3-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUXHOLXFCDFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCCN)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

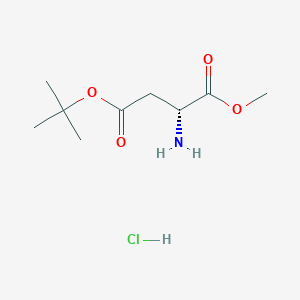
![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)
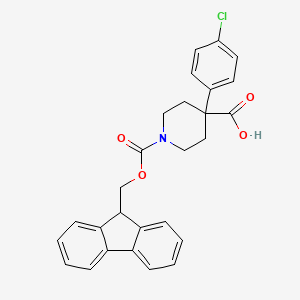
![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)

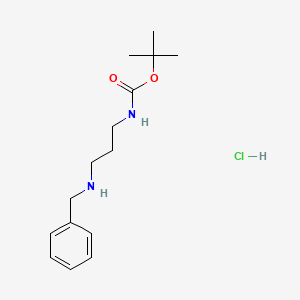
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride](/img/structure/B6342883.png)
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)

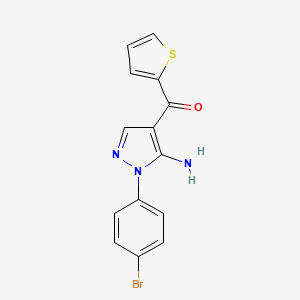
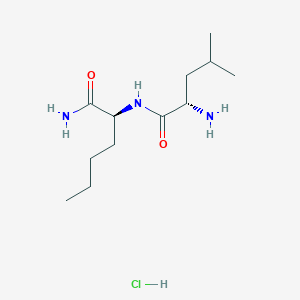
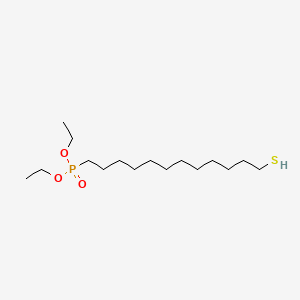
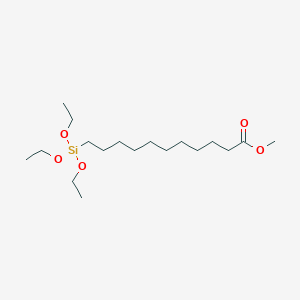
![(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95%](/img/structure/B6342916.png)